molecular formula C21H19ClN6O B11221240 N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

Cat. No.: B11221240
M. Wt: 406.9 g/mol
InChI Key: YWEHEZPXWUNQFD-UHFFFAOYSA-N
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Description

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is unique due to its specific substitution pattern and the presence of the phenylpropanehydrazide moiety.

Properties

Molecular Formula

C21H19ClN6O

Molecular Weight

406.9 g/mol

IUPAC Name

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

InChI

InChI=1S/C21H19ClN6O/c1-14-7-9-16(22)11-18(14)28-21-17(12-25-28)20(23-13-24-21)27-26-19(29)10-8-15-5-3-2-4-6-15/h2-7,9,11-13H,8,10H2,1H3,(H,26,29)(H,23,24,27)

InChI Key

YWEHEZPXWUNQFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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